molecular formula C17H19FN4O2S2 B11680929 2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

2-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B11680929
M. Wt: 394.5 g/mol
InChI Key: GGIGTLOAIKCYQT-UVTDQMKNSA-N
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Description

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide is a complex organic compound that features a thiazolidinone ring, a fluorophenyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidinone intermediate.

    Attachment of the Piperazine Moiety: The final step involves the acylation of the piperazine ring with the thiazolidinone intermediate using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its complex structure.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring and are known for their antidiabetic properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups are often explored for their enhanced biological activity.

    Piperazine Derivatives: These are widely used in medicinal chemistry for their diverse pharmacological effects.

Uniqueness

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide is unique due to the combination of its structural features, which confer specific biological activities and make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H19FN4O2S2

Molecular Weight

394.5 g/mol

IUPAC Name

2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C17H19FN4O2S2/c1-20-6-8-21(9-7-20)19-15(23)11-22-16(24)14(26-17(22)25)10-12-4-2-3-5-13(12)18/h2-5,10H,6-9,11H2,1H3,(H,19,23)/b14-10-

InChI Key

GGIGTLOAIKCYQT-UVTDQMKNSA-N

Isomeric SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=S

Canonical SMILES

CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3F)SC2=S

Origin of Product

United States

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